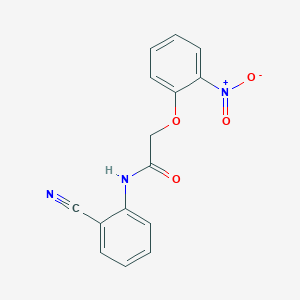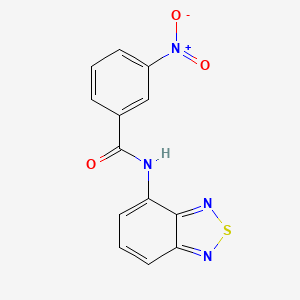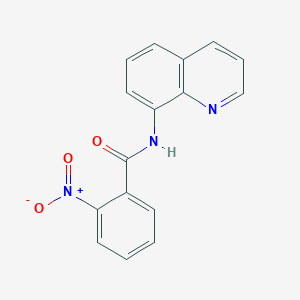
N-5-quinolinyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-5-quinolinyl-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific type of ion channel called epithelial sodium channels (ENaCs), which are involved in regulating sodium transport across cell membranes.
作用机制
Mode of Action
It is known that the compound is synthesized through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride . The resulting compound can undergo various electrophilic substitution reactions, leading to the formation of derivatives substituted at the 5-position of the thiophene ring .
Biochemical Pathways
It is known that quinoline derivatives play a significant role in modern theoretical and applied chemistry, including the synthesis of efficient pharmaceuticals
生化分析
Biochemical Properties
N-(quinolin-5-yl)thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to undergo electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation . These reactions suggest that N-(quinolin-5-yl)thiophene-2-carboxamide can form stable complexes with different biomolecules, potentially influencing their activity and function. For instance, the interaction with potassium hexacyanoferrate(III) in an alkaline medium leads to the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, indicating its potential role in redox reactions .
Cellular Effects
N-(quinolin-5-yl)thiophene-2-carboxamide has been observed to affect various types of cells and cellular processes. The compound’s influence on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of N-(quinolin-5-yl)thiophene-2-carboxamide exhibit diverse biological activities, which can impact cell proliferation, differentiation, and apoptosis . These effects are likely mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N-(quinolin-5-yl)thiophene-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo electrophilic substitution reactions suggests that it can form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, the formation of stable complexes with biomolecules can lead to alterations in their structure and function, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(quinolin-5-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(quinolin-5-yl)thiophene-2-carboxamide is relatively stable under certain conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-(quinolin-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity . At high doses, N-(quinolin-5-yl)thiophene-2-carboxamide can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-(quinolin-5-yl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s ability to undergo electrophilic substitution reactions suggests that it can participate in redox reactions and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, potentially influencing cellular energy production and biosynthesis. Understanding the metabolic pathways of N-(quinolin-5-yl)thiophene-2-carboxamide is essential for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(quinolin-5-yl)thiophene-2-carboxamide within cells and tissues are critical factors that determine its biological activity. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential to induce localized effects on cellular function. Understanding the transport and distribution mechanisms of N-(quinolin-5-yl)thiophene-2-carboxamide is crucial for optimizing its therapeutic use.
Subcellular Localization
N-(quinolin-5-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of N-(quinolin-5-yl)thiophene-2-carboxamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-quinolin-5-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLHFPGSNXEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)


![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)
![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)
